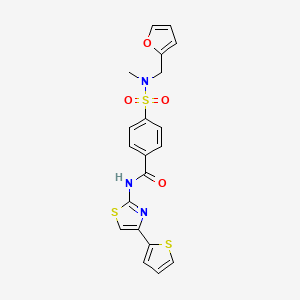
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O4S3 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound with potential pharmacological applications. This compound features a unique combination of functional groups, including a furan moiety, a sulfonamide group, and a thiazole ring, which may confer distinct biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and its effects on specific enzymes involved in disease processes.
Antimicrobial Activity
Compounds similar to this compound have shown promise as antimicrobial agents . The sulfonamide moiety is particularly noteworthy for its established antimicrobial properties, which are attributed to its ability to inhibit bacterial folate synthesis.
Table 1: Comparative Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 5 | S. aureus |
| Target Compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival. Further studies utilizing docking simulations and enzyme assays are necessary to elucidate the precise interactions at the molecular level.
Case Studies
Several research studies have focused on compounds with similar structural frameworks, providing insights into their biological activities:
- Antitubercular Activity : A study evaluated derivatives of thiazole and furan for their antitubercular properties against Mycobacterium tuberculosis. The most active compounds displayed MIC values ranging from 1.56 to 50 µM, indicating significant potential for development as antitubercular agents .
- Cytotoxicity Evaluation : In evaluating the safety profile of these compounds, cytotoxicity assays against human cell lines (e.g., HEK293 cells) revealed that several derivatives were non-toxic at concentrations that exhibited antimicrobial activity .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl and thiazole rings in influencing biological activity. Variations in these substituents significantly affected both the potency and selectivity of the compounds against bacterial strains .
特性
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S3/c1-23(12-15-4-2-10-27-15)30(25,26)16-8-6-14(7-9-16)19(24)22-20-21-17(13-29-20)18-5-3-11-28-18/h2-11,13H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMBBVBKQYYRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














